3-Allyl-1-chloroisoquinolin-4-ol

Catalog No.
S8911759
CAS No.
M.F
C12H10ClNO
M. Wt
219.66 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Allyl-1-chloroisoquinolin-4-ol

Product Name

3-Allyl-1-chloroisoquinolin-4-ol

IUPAC Name

1-chloro-3-prop-2-enylisoquinolin-4-ol

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

InChI

InChI=1S/C12H10ClNO/c1-2-5-10-11(15)8-6-3-4-7-9(8)12(13)14-10/h2-4,6-7,15H,1,5H2

InChI Key

MQRZWJXMWANRDM-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C2=CC=CC=C2C(=N1)Cl)O

3-Allyl-1-chloroisoquinolin-4-ol is a chemical compound belonging to the isoquinoline family, characterized by its unique structural features, including an allyl group and a chlorine atom attached to the isoquinoline core. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring. The presence of the hydroxyl group at the 4-position enhances its potential for biological activity and reactivity in various

The chemical reactivity of 3-Allyl-1-chloroisoquinolin-4-ol can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Allylic Rearrangement: The allyl group may undergo rearrangements under certain conditions, leading to different structural isomers.
  • Hydroxyl Group Reactions: The hydroxyl group can participate in dehydration reactions, forming ethers or esters.

These reactions make 3-Allyl-1-chloroisoquinolin-4-ol a versatile intermediate in organic synthesis.

3-Allyl-1-chloroisoquinolin-4-ol exhibits significant biological activity, particularly in pharmacological contexts. Isoquinoline derivatives are known for their diverse biological properties, including:

  • Antimicrobial Activity: Compounds with isoquinoline structures have demonstrated efficacy against various bacterial strains.
  • Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Isoquinolines are explored for their neuroprotective capabilities, which may benefit conditions like Parkinson's disease.

These activities suggest that 3-Allyl-1-chloroisoquinolin-4-ol could serve as a lead compound for drug development.

Several synthetic routes have been developed for producing 3-Allyl-1-chloroisoquinolin-4-ol:

  • Traditional Methods: Classical methods involve multi-step synthesis starting from readily available isoquinoline precursors, followed by chlorination and allylation steps.
  • Microwave-Assisted Synthesis: Recent advancements utilize microwave irradiation to enhance reaction rates and yields. For instance, the reaction of isoquinoline with allyl bromide in the presence of a base like potassium carbonate under microwave conditions has been reported to yield high purity products efficiently .
  • Green Chemistry Approaches: Environmentally friendly methodologies are being explored, focusing on reducing solvents and improving reaction conditions while maintaining high yields .

3-Allyl-1-chloroisoquinolin-4-ol has potential applications in various fields:

  • Pharmaceutical Industry: Its biological activity makes it a candidate for developing new antimicrobial and anticancer agents.
  • Chemical Research: As an intermediate, it can be used in synthesizing more complex molecules or studying structure–activity relationships.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its bioactive properties.

Interaction studies involving 3-Allyl-1-chloroisoquinolin-4-ol focus on its binding affinity with biological targets:

  • Enzyme Inhibition: Research indicates that isoquinoline derivatives can inhibit various enzymes, suggesting that 3-Allyl-1-chloroisoquinolin-4-ol may interact with specific enzyme targets involved in disease pathways.
  • Receptor Binding: Preliminary studies may explore its interaction with neurotransmitter receptors, which could elucidate its neuroprotective effects.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 3-Allyl-1-chloroisoquinolin-4-ol. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
1-ChloroisoquinolineChlorine at C1 without allyl substitutionAntimicrobial properties
4-HydroxyisoquinolineHydroxyl group at C4Neuroprotective effects
3-MethylisoquinolineMethyl group at C3Anticancer activity
2-AllylisocoumarinAllyl group at C2Antimicrobial and anti-inflammatory

Each compound exhibits distinct biological activities and reactivity profiles, making them valuable in medicinal chemistry. The unique combination of an allylic substitution and a chlorine atom in 3-Allyl-1-chloroisoquinolin-4-ol distinguishes it from these similar compounds, potentially enhancing its pharmacological profile.

IUPAC Name and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 3-allyl-1-chloroisoquinolin-4-ol. Its systematic classification follows the fused bicyclic system of isoquinoline, where:

  • A benzene ring is fused to a pyridine ring (positions 1–2 and 3–4, respectively).
  • Substituents include a chlorine atom at position 1, a hydroxyl group at position 4, and an allyl group (-CH₂CH=CH₂) at position 3.

This nomenclature adheres to IUPAC’s priority rules for numbering heterocyclic systems, ensuring unambiguous identification.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service (CAS) registry number for 3-allyl-1-chloroisoquinolin-4-ol is 1409950-33-9. Alternative designations include:

  • 3-Allyl-4-hydroxy-1-chloroisoquinoline
  • EVT-8760687 (commercial code from EvitaChem).

Structural Relationship to Isoquinoline Derivatives

Isoquinoline derivatives are characterized by a fused benzene-pyridine core, which serves as a scaffold for bioactive molecules. The addition of functional groups in 3-allyl-1-chloroisoquinolin-4-ol modifies its electronic and steric properties, enhancing its potential as a pharmacophore. Key structural features include:

FeaturePositionImpact on Properties
Chlorine atom1Increases electrophilicity and stability
Hydroxyl group4Enables hydrogen bonding and solubility
Allyl group3Enhances reactivity in coupling reactions

This configuration aligns with trends in drug discovery, where halogenation and allylation improve binding affinity and metabolic stability.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

219.0450916 g/mol

Monoisotopic Mass

219.0450916 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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